molecular formula C22H23BrClN3O2 B13351489 Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Cat. No.: B13351489
M. Wt: 476.8 g/mol
InChI Key: VBKFMFZWXPDOMA-UHFFFAOYSA-N
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Description

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, and chloro groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, followed by the introduction of the amino, bromo, and chloro substituents. The final step involves the esterification of the piperidine carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and chloro groups can be reduced to form corresponding hydrogenated derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the halogen atoms may yield hydrogenated compounds.

Scientific Research Applications

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Loratadine: A similar compound with a related structure, used as an antihistamine.

    Desloratadine: A metabolite of loratadine with similar pharmacological properties.

    Other Benzo[5,6]cyclohepta[1,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23BrClN3O2

Molecular Weight

476.8 g/mol

IUPAC Name

ethyl 4-(14-amino-6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C22H23BrClN3O2/c1-2-29-22(28)27-7-5-13(6-8-27)20-17-11-19(25)18(24)10-14(17)3-4-15-9-16(23)12-26-21(15)20/h9-12H,2-8,25H2,1H3

InChI Key

VBKFMFZWXPDOMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=CC(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)N)CC1

Origin of Product

United States

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